8,11-Eicosadienoic acid is primarily sourced from certain fungi, particularly the species Mortierella alpina, which has been studied extensively for its ability to produce this compound through fermentation processes. Other microorganisms may also synthesize this fatty acid under specific conditions .
The production of 8,11-eicosadienoic acid can be achieved through various fermentation techniques using specific strains of microorganisms. The process typically involves:
The molecular structure of 8,11-eicosadienoic acid features a long aliphatic chain with two cis double bonds:
8,11-Eicosadienoic acid can undergo various chemical reactions typical for unsaturated fatty acids:
The biological activity of 8,11-eicosadienoic acid is linked to its role in cell membrane fluidity and signaling pathways. It may influence:
Relevant data on the stability and reactivity under different conditions are crucial for applications in food science and pharmaceuticals.
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